11-Chlorodibenzo[b,f][1,4]thiazepine

Catalog No.
S728189
CAS No.
13745-86-3
M.F
C13H8ClNS
M. Wt
245.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11-Chlorodibenzo[b,f][1,4]thiazepine

CAS Number

13745-86-3

Product Name

11-Chlorodibenzo[b,f][1,4]thiazepine

IUPAC Name

6-chlorobenzo[b][1,4]benzothiazepine

Molecular Formula

C13H8ClNS

Molecular Weight

245.73 g/mol

InChI

InChI=1S/C13H8ClNS/c14-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)15-13/h1-8H

InChI Key

ZFOZNNFYECYUQB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NC3=CC=CC=C3S2)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=CC=CC=C3S2)Cl

11-Chloro-dibenzo[b,f][1,4]thiazepine, also known as quetiapine, is a medication primarily used to treat schizophrenia and bipolar disorder [National Library of Medicine, ""]. However, it has also been explored in various scientific research applications, including:

Understanding mechanisms of action in mental health:

Research is ongoing to understand how quetiapine exerts its therapeutic effects. Studies suggest it interacts with various neurotransmitter receptors in the brain, including dopamine, serotonin, and histamine receptors [NCBI, ""]. These interactions are believed to influence brain circuits involved in mood regulation, cognition, and reward processing [National Institutes of Health, ""].

Investigating potential applications beyond mental health:

Quetiapine's effects on various neurotransmitter systems have led researchers to explore its potential use in treating other conditions, such as:

  • Addiction: Studies suggest quetiapine may help manage symptoms of withdrawal from alcohol and other substances [National Institutes of Health, ""].
  • Neurodegenerative disorders: Preliminary research suggests quetiapine might have potential benefits in managing symptoms of Alzheimer's disease and other neurodegenerative conditions [National Institutes of Health, ""].

11-Chlorodibenzo[b,f][1,4]thiazepine is a heterocyclic compound that belongs to the class of dibenzothiazepines. It features a fused bicyclic structure composed of two benzene rings and a thiazepine ring, which contains a sulfur atom and a nitrogen atom within its seven-membered ring. The presence of chlorine at the 11-position contributes to its unique chemical properties and potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural characteristics, which may influence its pharmacological profile.

The reactivity of 11-chlorodibenzo[b,f][1,4]thiazepine can be attributed to the presence of the chlorine atom and the heteroatoms in its structure. Common reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, making it useful in various synthetic pathways.
  • Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
  • Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Several methods exist for synthesizing 11-chlorodibenzo[b,f][1,4]thiazepine:

  • Cyclization from Precursor Compounds: Starting from 2-nitrodiphenyl sulfide, a multi-step process involving reduction and cyclization with polyphosphoric acid can yield the target compound .
  • Vilsmeier Reagent Method: Utilizing Vilsmeier reagents allows for chlorination and subsequent cyclization to produce 11-chlorodibenzo[b,f][1,4]thiazepine .
  • Improved Synthetic Protocols: Recent developments focus on enhancing yield and purity through optimized reaction conditions and purification techniques .

11-Chlorodibenzo[b,f][1,4]thiazepine has potential applications in various fields:

  • Pharmaceuticals: As a scaffold for developing new drugs targeting infections or cancer.
  • Chemical Research: Used as an intermediate in organic synthesis for creating more complex molecules.
  • Material Science: Investigated for its properties in developing new materials with specific electronic or optical characteristics.

Studies examining the interactions of 11-chlorodibenzo[b,f][1,4]thiazepine with biological targets are crucial for understanding its pharmacological potential. Key areas include:

  • Protein Binding Studies: Assessing how well the compound binds to proteins involved in disease pathways.
  • Receptor Interaction: Evaluating its affinity for neurotransmitter receptors or other relevant biological targets.
  • Synergistic Effects: Investigating how it interacts with other compounds to enhance therapeutic effects.

Several compounds share structural similarities with 11-chlorodibenzo[b,f][1,4]thiazepine. These include:

Compound NameStructural FeaturesUnique Aspects
Dibenzo[b,f][1,4]thiazepineLacks chlorine substitution at position 11More basic structure
6-Chlorodibenzo[b,f][1,4]thiazepineChlorine at position 6 instead of position 11Different reactivity profile
Dibenzo[c,e][1,2]thiazepineDifferent ring fusion patternDistinct biological activity

The uniqueness of 11-chlorodibenzo[b,f][1,4]thiazepine lies in its specific substitution pattern and the resulting chemical properties that may influence its biological activity differently compared to these similar compounds.

The synthesis of 11-chlorodibenzo[b,f]thiazepine has historically relied on cyclocondensation reactions involving thiophenol derivatives. A foundational method involves the reduction of 2-nitrodiphenyl sulfide using iron powder in aqueous ammonium chloride, followed by treatment with phenyl chloroformate to form intermediates like 2-(phenylthio)phenyl carbamate. This intermediate undergoes cyclization in the presence of polyphosphoric acid (PPA) at elevated temperatures (100–105°C), forming the seven-membered thiazepine ring fused with two benzene rings.

Key Reaction Steps:

  • Reduction of Nitro Group:
    • 2-Nitrodiphenyl sulfide reacts with iron powder and NH₄Cl in aqueous medium to yield 2-aminodiphenyl sulfide.
    • This step is critical for introducing the amine group necessary for subsequent cyclization.
  • Carbamate Formation:

    • Treatment with phenyl chloroformate converts the amine to a carbamate intermediate, enhancing electrophilicity for cyclization.
  • Cyclization with PPA:

    • PPA acts as both a dehydrating agent and catalyst, facilitating intramolecular C–S bond formation to yield the thiazepine core.

Challenges and Limitations:

  • Harsh Conditions: High temperatures and corrosive reagents (e.g., PPA) pose safety and scalability concerns.
  • Byproduct Formation: Competing side reactions may reduce yields, necessitating rigorous purification.

Novel One-Pot Multicomponent Reaction (MCR) Strategies

Recent advances in multicomponent reactions (MCRs) have enabled streamlined synthesis of 11-chlorodibenzo[b,f]thiazepine. A solvent- and catalyst-free MCR involving isocyanides, gem-diactivated olefins, and cyclic imines (e.g., dibenzothiazepine derivatives) has been developed. This approach leverages the reactivity of isocyanides to form pyrrole-fused intermediates, which can be further functionalized.

Reaction Mechanism:

  • Iminium Intermediate Formation:
    • Isocyanides react with gem-diactivated olefins (e.g., 2-benzylidenemalononitrile) to generate iminium intermediates.
  • Cyclization with Cyclic Imines:
    • The iminium species reacts with dibenzothiazepine derivatives under thermal conditions (80–100°C) to form the chlorinated thiazepine scaffold.

Advantages:

  • Efficiency: Reaction times are reduced to 2–4 hours compared to traditional methods.
  • Sustainability: Elimination of volatile organic solvents (VOCs) and catalysts aligns with green chemistry principles.

Table 1: Comparative Yields of MCR vs. Traditional Methods

MethodYield (%)Reaction Time (h)Reagents/Conditions
Traditional PPA70–806–8PPA, Fe, NH₄Cl, toluene
MCR (Isocyanide)70–872–4Isocyanide, gem-olefin, heat

Optimization of Nitro Group Reduction and Ring Closure Techniques

The reduction of nitro groups to amines and subsequent cyclization remains pivotal in synthesizing 11-chlorodibenzo[b,f]thiazepine. Iron-mediated reduction has been optimized using NH₄Cl as a co-reductant, achieving >99% conversion with minimal byproducts. Post-reduction, the amine intermediate is treated with chlorinating agents (e.g., phenyl chloroformate) to introduce the chlorine substituent at the 11-position.

Critical Parameters:

  • pH Control: Aqueous NH₄Cl maintains acidic conditions, enhancing the redox activity of iron.
  • Temperature: Reflux conditions (80–90°C) accelerate cyclization while minimizing decomposition.

Alternative Reducing Agents:

  • Catalytic Hydrogenation: Though less common, hydrogenation under palladium catalysis offers milder conditions but requires high-pressure reactors.

Role of Polyphosphoric Acid in Facilitating Intramolecular Cyclization

Polyphosphoric acid (PPA) plays a dual role as a dehydrating agent and Lewis acid catalyst in cyclizing intermediates to form the thiazepine ring. Its strong acidity protonates carbonyl groups, activating them for nucleophilic attack by sulfur atoms.

Mechanistic Insights:

  • Dehydration: PPA removes water from carbamate intermediates, generating electrophilic carbonyl species.
  • Cyclization: The activated carbonyl reacts with sulfur nucleophiles, forming the C–S bond and closing the seven-membered ring.

Optimized PPA Conditions:

  • Concentration: 15–20% PPA by weight relative to the substrate ensures efficient cyclization without over-dehydration.
  • Temperature: 100–105°C balances reaction rate and side-product formation.

Green Chemistry Approaches for Sustainable Synthesis

Green chemistry principles have been integrated into 11-chlorodibenzo[b,f]thiazepine synthesis through solvent-free MCRs and eco-friendly reagents. For example, a one-pot process using water as a solvent and inorganic bases (e.g., K₂CO₃) achieves >99% conversion in minutes for halogenation steps.

Eco-Friendly Strategies:

  • Solvent-Free MCRs: Reactions in the absence of VOCs reduce environmental impact.
  • Catalyst Recycling: Reusable bases (e.g., Na₂CO₃) minimize waste generation.
  • Waste Minimization: Inorganic bases replace toxic reagents like thionyl chloride, enhancing safety.

Table 2: Green Chemistry Metrics for 11-Chlorodibenzo[b,f]thiazepine Synthesis

ParameterTraditional MethodGreen MCR
Solvent UsageHigh (toluene/DMF)None
CatalystPPA/FeK₂CO₃/NaOH
Reaction Time6–8 h2–4 h
Yield70–80%70–87%

XLogP3

4.2

Other CAS

13745-86-3

Dates

Modify: 2023-08-15

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